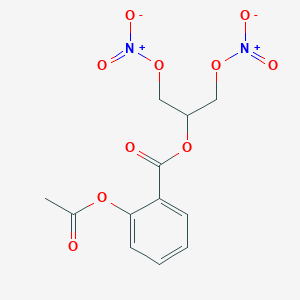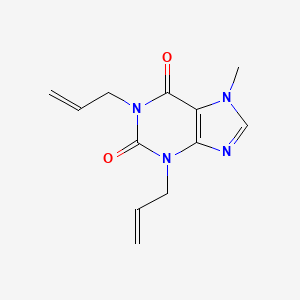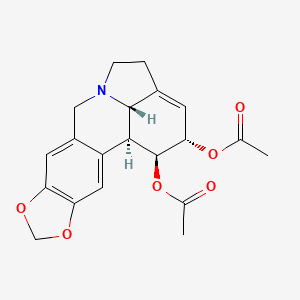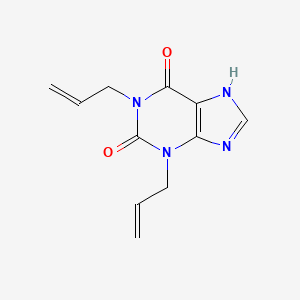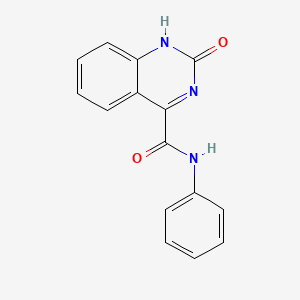![molecular formula C22H19Cl3N4O B10839818 1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
1,4-Dihydroindeno[1,2-c]-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroindeno[1,2-c]-pyrazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes an indene and a pyrazole moiety. The presence of these rings imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydroindeno[1,2-c]-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroindeno[1,2-c]-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and other functionalized compounds that retain the core indeno-pyrazole structure.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroindeno[1,2-c]-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1,4-dihydroindeno[1,2-c]-pyrazole involves its interaction with specific molecular targets. For instance, it acts as a multitargeted receptor tyrosine kinase inhibitor, binding to the active sites of these enzymes and inhibiting their activity. This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, the compound can interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroindeno[1,2-c]-pyrazole can be compared with other similar compounds, such as:
Indeno[1,2-b]pyrrol-4(1H)-ones: These compounds share a similar indene core but differ in the heterocyclic ring structure.
4,5-Dihydroindeno[1,2-b]pyridines: These compounds have a pyridine ring instead of a pyrazole ring, leading to different chemical properties and applications.
1,4-Dihydropyridines: These compounds are well-known for their use as calcium channel blockers in medicine.
The uniqueness of this compound lies in its specific structural features and its ability to act as a potent multitargeted receptor tyrosine kinase inhibitor, making it a valuable compound for both research and therapeutic applications.
Eigenschaften
Molekularformel |
C22H19Cl3N4O |
|---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
6-chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19Cl3N4O/c23-14-4-6-16-13(10-14)11-17-20(22(30)27-28-8-2-1-3-9-28)26-29(21(16)17)19-7-5-15(24)12-18(19)25/h4-7,10,12H,1-3,8-9,11H2,(H,27,30) |
InChI-Schlüssel |
AOONPZHOPMGIMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C2=NN(C3=C2CC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)


